molecular formula C10H17IO3S B13305382 3-(Cyclopentylmethoxy)-4-iodotetrahydrothiophene 1,1-dioxide

3-(Cyclopentylmethoxy)-4-iodotetrahydrothiophene 1,1-dioxide

Cat. No.: B13305382
M. Wt: 344.21 g/mol
InChI Key: YNCFRKOKSQOTSW-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione is an organic compound with a unique structure that includes a cyclopentylmethoxy group, an iodine atom, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentylmethoxy Group: This step involves the reaction of cyclopentylmethanol with an appropriate halogenating agent to form cyclopentylmethoxy halide.

    Introduction of the Iodine Atom: The cyclopentylmethoxy halide is then reacted with an iodine source, such as iodine monochloride, under controlled conditions to introduce the iodine atom.

    Formation of the Thiolane Ring: The final step involves the cyclization of the intermediate compound with a sulfur source, such as thiourea, to form the thiolane ring.

Industrial Production Methods

Industrial production of 3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Azides, nitriles

Scientific Research Applications

3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the iodine atom and the thiolane ring, which can participate in various biochemical reactions. These interactions can lead to the modulation of cellular processes, such as enzyme inhibition or activation, and the disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopentylmethoxy)pyrrolidine hydrochloride
  • 3-(Cyclopentylmethoxy)pyridine-4-carbonitrile

Comparison

Compared to similar compounds, 3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione is unique due to the presence of the thiolane ring and the iodine atom. These structural features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H17IO3S

Molecular Weight

344.21 g/mol

IUPAC Name

3-(cyclopentylmethoxy)-4-iodothiolane 1,1-dioxide

InChI

InChI=1S/C10H17IO3S/c11-9-6-15(12,13)7-10(9)14-5-8-3-1-2-4-8/h8-10H,1-7H2

InChI Key

YNCFRKOKSQOTSW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2CS(=O)(=O)CC2I

Origin of Product

United States

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